molecular formula C₉H₁₅D₅O₃ B1156149 1-O-Hexylglycerol-d5

1-O-Hexylglycerol-d5

Cat. No.: B1156149
M. Wt: 181.28
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Hexylglycerol-d5 is a deuterium-labeled stable isotope of the native alkyl glyceryl ether, 1-O-Hexylglycerol (CAS 10305-38-1), which is classified as a monoalkylglycerol ether (MG O-6:0) within the broader family of glycerolipids . This compound features a deuterium atom (D) substitution pattern on the hexyl or glycerol moiety, designed to provide a mass shift ideal for quantitative mass spectrometric analysis. Its primary research application is as a crucial internal standard in the field of lipidomics and metabolomics, where it enables precise quantification of its non-labeled counterpart and related lipids via techniques such as LC-MS/MS, thereby correcting for matrix effects and instrument variability . The mechanism of action for the native compound involves its function as a skin-conditioning agent and humectant, where its structure, comprising a glycerol backbone linked via an ether bond to a hexyl chain, allows it to integrate into lipid layers and modulate hydration . The deuterated form retains the chemical and physical properties of the native molecule while being distinguishable by its higher molecular mass, making it an indispensable tool for investigating the role of alkylglycerol ethers in cellular processes, skin barrier function, and as biomarkers in disease states. This high-purity reagent is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₉H₁₅D₅O₃

Molecular Weight

181.28

Synonyms

1-Hexyloxy-2,3-propanediol-d5;  3-(Hex-1-yloxy)-1,2-propanediol-d5;  3-(Hexyloxy)-1,2-propanediol-d5;  Glycerol-d5 α-Hexyl Ether

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of 1 O Hexylglycerol D5

Methodologies for the Chemical Synthesis of 1-O-Hexylglycerol and its Derivatives

The synthesis of 1-O-alkylglycerols, including the hexyl variant, can be achieved through several established chemical routes. A common starting material is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), the isopropylidene ketal of glycerol (B35011). rsc.orgmdpi.com The general approach involves the deprotonation of solketal's hydroxyl group, followed by alkylation with an appropriate alkyl halide, such as 1-bromohexane, to form the ether linkage. mdpi.comresearchgate.net Deprotonation can be accomplished using various bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in solvents such as toluene (B28343) or dimethylformamide (DMF). researchgate.net Following the alkylation, the isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final 1-O-hexylglycerol product. mdpi.com

Another synthetic approach starts from glycidol, an epoxide that can be sourced in either racemic or enantiopure forms. rsc.org The epoxide ring is opened by a hexyl alcohol or hexyl alkoxide, leading to the formation of the 1-O-hexylglycerol. This method offers a direct route to the desired product. rsc.org Additionally, epichlorohydrin, a derivative of glycerol, has also been utilized as a starting material for the synthesis of 1-O-alkylglycerols. rsc.org

For the preparation of derivatives, the free hydroxyl groups of 1-O-hexylglycerol can be further functionalized. For instance, glycosylated derivatives have been synthesized by reacting 1-O-alkyl-2-O-methyl-sn-glycerol with activated sugar donors. nih.gov

Table 1: Common Synthetic Routes for 1-O-Alkylglycerols

Starting MaterialKey ReagentsIntermediateFinal Product
SolketalBase (e.g., NaH), Alkyl Halide (e.g., 1-bromohexane)4-(Hexyloxymethyl)-2,2-dimethyl-1,3-dioxolane1-O-Hexylglycerol
GlycidolHexyl alcohol/alkoxide-1-O-Hexylglycerol
EpichlorohydrinHexyl alcohol/alkoxide1-(Hexyloxy)-3-chloro-2-propanol1-O-Hexylglycerol

Strategies for Site-Specific Deuteration of the Glycerol Backbone (d5-labeling)

The introduction of deuterium (B1214612) atoms at specific positions within the glycerol backbone is crucial for creating 1-O-Hexylglycerol-d5. The d5-labeling refers to the replacement of five hydrogen atoms on the glycerol moiety with deuterium. lipidmaps.org This is typically achieved by using a deuterated glycerol precursor in the synthesis.

One strategy involves the use of commercially available deuterated glycerol, such as glycerol-d5, as the starting material. This labeled glycerol can then be converted to a protected form, like solketal-d5, before proceeding with the alkylation step as described in section 2.1.

Alternatively, microbial methods can be employed for the production of deuterated building blocks. rsc.org For instance, certain yeast strains can perform reductive deuteration with high isotopic labeling. rsc.org This can be a cost-effective approach, especially when using inexpensive deuterated carbon sources like methanol-d4. rsc.org A strategy combining α-hydrogen exchange with deuterative microbial reduction has been shown to achieve over 95% backbone perdeuteration for key chiral building blocks. rsc.org

Optimization of Reaction Conditions for Stereospecificity and Isotopic Purity

Achieving high stereospecificity and isotopic purity requires careful optimization of reaction conditions. For stereospecific synthesis, starting from a chiral precursor like (S)-glycidol or D-mannitol is essential to produce a specific enantiomer of this compound. nih.govbeilstein-journals.org The choice of catalyst and reaction temperature can significantly influence the stereochemical outcome. For example, stereospecific glycosylation has been achieved using specific catalysts at low temperatures. nih.gov

Response Surface Methodology (RSM) is a statistical approach that can be used to optimize reaction parameters such as temperature, catalyst concentration, and reactant molar ratios to maximize yield and purity. semanticscholar.orgresearchgate.net For instance, in the synthesis of bio-polyols from glycerol derivatives, RSM helped identify the optimal conditions to achieve the desired product characteristics. semanticscholar.orgresearchgate.net Factors that can affect isotopic purity include the isotopic enrichment of the starting materials and the potential for H/D exchange during the reaction or workup steps. Using non-protic solvents and carefully controlling the pH can minimize unwanted isotopic scrambling.

Chromatographic and Spectroscopic Techniques for Assessment of Synthetic Yield and Isotopic Enrichment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the synthesized this compound.

Gas Chromatography (GC) is widely used to determine the chemical purity of the final product and to quantify any residual starting materials or byproducts. ijpsr.comijrps.comasiapharmaceutics.info When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the purity of the compound. asiapharmaceutics.info A typical GC method would involve a specific column (e.g., DB-1) and a defined temperature program to achieve optimal separation of the components. ijrps.comasiapharmaceutics.info

Mass Spectrometry (MS) , often coupled with GC (GC-MS) or Liquid Chromatography (LC-MS), is the primary tool for confirming the molecular weight and determining the level of isotopic enrichment. rsc.orgresearchgate.netprotocols.io High-resolution mass spectrometry (HR-MS) can precisely determine the mass of the deuterated compound and its isotopologues, allowing for the calculation of isotopic purity. rsc.org The analysis involves comparing the mass spectra of the deuterated compound with its non-deuterated counterpart. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for structural verification and for determining the site-specific incorporation of deuterium. rsc.orgsigmaaldrich.com

²H NMR (Deuterium NMR) provides direct evidence of deuterium incorporation and can be used to quantify the enrichment at each specific position. sigmaaldrich.com It offers a clean spectrum as all proton signals are absent. sigmaaldrich.com

¹³C NMR can also provide structural information and confirm the successful synthesis of the target compound. mdpi.com

The combination of these techniques provides a complete picture of the synthesized this compound, ensuring its identity, purity, and the extent of isotopic labeling.

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurposeKey Information Obtained
Gas Chromatography (GC)Purity assessmentChemical purity, detection of impurities. ijpsr.comijrps.com
Mass Spectrometry (MS)Isotopic enrichment and molecular weight confirmationIsotopic purity, molecular weight, fragmentation patterns. rsc.orgresearchgate.net
¹H NMR SpectroscopyStructural confirmationPresence and absence of specific protons, confirmation of deuteration. libretexts.org
²H NMR SpectroscopySite-specific deuteration analysisDirect detection and quantification of deuterium at specific sites. sigmaaldrich.com
¹³C NMR SpectroscopyStructural confirmationCarbon skeleton of the molecule. mdpi.com
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional group analysisPresence of characteristic functional groups (e.g., -OH, C-O-C). semanticscholar.orgiaea.org

Advanced Analytical Methodologies Utilizing 1 O Hexylglycerol D5

Mass Spectrometric Approaches for Quantitative and Qualitative Analysiscapitalresin.com

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, enabling the measurement of a wide range of molecules with high sensitivity and specificity. mdpi.comnih.gov In lipid analysis, MS techniques are indispensable for both identifying the types of lipids present (qualitative analysis) and determining their amounts (quantitative analysis). capitalresin.com The use of deuterated internal standards like 1-O-Hexylglycerol-d5 is integral to achieving reliable and reproducible results in these analyses. aptochem.comwisdomlib.orgclearsynth.com

Application as an Internal Standard in Targeted and Untargeted Lipidomicsprovendis.infometabolomicscentre.canih.govacs.org

In both targeted and untargeted lipidomics, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. aptochem.comnih.govnih.gov this compound, being a deuterated analog of a naturally occurring lipid class, is an ideal internal standard. aptochem.comscioninstruments.com Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly throughout the analytical process. aptochem.com However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous lipids in the mass spectrometer. aptochem.com

Targeted Lipidomics: This approach focuses on the analysis of a predefined set of known lipids. The goal is often to accurately quantify these specific lipids. By adding a known amount of this compound to the sample at the beginning of the workflow, researchers can normalize the data and obtain accurate concentrations of the target analytes. windows.net This normalization corrects for any loss of analyte during sample processing and for variations in instrument response. clearsynth.comnih.gov

Untargeted Lipidomics: In contrast, untargeted lipidomics aims to measure as many lipids as possible in a sample to obtain a comprehensive profile. nih.govspectroscopyonline.com While absolute quantification is more challenging in this approach, relative quantification between different samples is crucial. nih.gov The use of a suite of internal standards, including this compound, allows for the normalization of data across different runs and samples, improving the reliability of comparisons. metabolomicscentre.caacs.org This is critical for identifying changes in the lipidome associated with different biological states or experimental conditions. nih.gov The addition of internal standards as early as possible in the sample preparation process is crucial to account for potential experimental biases. nih.gov

Table 1: Comparison of Targeted and Untargeted Lipidomics

Feature Targeted Lipidomics Untargeted Lipidomics
Goal Accurate quantification of specific, known lipids. windows.net Comprehensive profiling of all detectable lipids. nih.gov
Scope Predefined list of analytes. windows.net Broad, unbiased analysis. nih.gov
Quantification Absolute or relative quantification. clearsynth.com Primarily relative quantification. nih.gov
Internal Standard Use Essential for accurate quantification. clearsynth.com Crucial for data normalization and comparison. metabolomicscentre.canih.gov
Hypothesis Hypothesis-driven. Hypothesis-generating. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolitessciex.comnih.gov

Tandem mass spectrometry, or MS/MS, is a powerful technique for determining the structure of molecules. mdpi.com In this method, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented. The resulting fragment ions provide a "fingerprint" that can be used to identify the original molecule and elucidate its structure. nih.gov

When analyzing complex lipid mixtures, MS/MS is invaluable for distinguishing between different lipid classes and even between isomers (molecules with the same chemical formula but different structures). mdpi.comrsc.org For instance, the fragmentation pattern of a phosphatidylcholine (PC) lipid will be different from that of a phosphatidylethanolamine (B1630911) (PE) lipid, allowing for their differentiation. sciex.com

Advanced fragmentation techniques like Electron Activated Dissociation (EAD) can provide even more detailed structural information, such as the location of double bonds and the position of fatty acid chains on the glycerol (B35011) backbone (regioisomerism). sciex.comsepscience.com This level of detail is often not achievable with conventional collision-induced dissociation (CID). nih.govsepscience.com The use of this compound and other internal standards helps to ensure that the instrument is performing optimally and that the fragmentation data is reliable.

High-Resolution Mass Spectrometry for Isotopic Tracing Analysisbioscientifica.comnih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for isotopic tracing studies. uni-regensburg.dethermofisher.com Isotopic tracing involves introducing molecules labeled with stable isotopes (like deuterium or carbon-13) into a biological system to track their metabolic fate. bioscientifica.comnih.govfrontiersin.org

By using this compound as a tracer, researchers can follow its incorporation into various metabolic pathways. ckisotopes.com The high mass accuracy of HRMS allows for the clear differentiation between the deuterated tracer and its non-deuterated counterparts, as well as their various metabolic products. nih.gov This enables the study of lipid metabolism in detail, providing insights into processes like fatty acid synthesis, transport, and oxidation. bioscientifica.comckisotopes.com The ability to distinguish between isotopes with the same nominal mass, such as ¹⁵N and ¹³C, requires a mass resolution of over 60,000. uni-regensburg.de

Ion Mobility Spectrometry (IMS) for Enhanced Lipid Separation and Characterizationnih.govnih.gov

Ion mobility spectrometry (IMS) adds another dimension of separation to mass spectrometry by separating ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This is particularly useful in lipidomics, where the presence of numerous isomers and isobars can complicate analysis. nih.govtofwerk.com

When coupled with LC-MS, IMS can significantly increase the peak capacity and analytical specificity of the analysis. nih.gov It allows for the separation of lipids that co-elute from the liquid chromatography column and have the same mass-to-charge ratio. lcms.cz Each ion has a characteristic collisional cross section (CCS) value, which is a measure of its size and shape in the gas phase. nih.govnih.gov This CCS value can be used as an additional identifier to increase confidence in lipid identification. nih.gov The use of internal standards like this compound in IMS-MS experiments helps to ensure the quality and reproducibility of the data.

Table 2: Key Features of Advanced Mass Spectrometric Techniques

Technique Primary Function Key Advantage for Lipid Analysis
Tandem MS (MS/MS) Structural elucidation through fragmentation. mdpi.com Differentiates lipid classes and isomers. sciex.comrsc.org
High-Resolution MS (HRMS) Provides highly accurate mass measurements. uni-regensburg.de Enables precise isotopic tracing studies. bioscientifica.comnih.gov
Ion Mobility Spectrometry (IMS) Separates ions based on size and shape. nih.gov Resolves isomeric and isobaric lipids. nih.govtofwerk.com

Chromatographic Separation Techniques for this compound and its Analytesacs.org

Chromatography is a fundamental separation technique used to separate the components of a mixture before they are introduced into the mass spectrometer. ijrar.com This separation reduces the complexity of the sample, leading to improved sensitivity and more reliable identification and quantification of analytes.

Liquid Chromatography (LC) Method Development and Optimizationnih.govchromatographyonline.com

Liquid chromatography (LC) is the most common separation technique coupled with mass spectrometry for lipid analysis. windows.net Developing an effective LC method is crucial for achieving good separation of the diverse range of lipids found in biological samples. chromatographyonline.comwjpmr.com

The process of LC method development involves several steps, including the selection of the appropriate column (stationary phase) and mobile phase, and the optimization of parameters such as gradient, flow rate, and temperature. chromatographyonline.comwjpmr.com For lipidomics, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two commonly used LC modes. windows.net

Reversed-Phase LC: Separates lipids based on their hydrophobicity, which is largely determined by the length and degree of unsaturation of their fatty acid chains. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups. lcms.cz

The optimization of the LC method is essential to ensure that this compound and the analytes of interest are well-resolved from other components in the sample matrix. A well-developed LC method, combined with the use of an appropriate internal standard like this compound, provides a robust and reliable platform for quantitative and qualitative lipid analysis. nih.govscielo.br

Gas Chromatography (GC) Method Development and Optimization

The development of robust Gas Chromatography (GC) methods is fundamental for the analysis of semi-volatile compounds like this compound and its non-labeled counterparts. asiapharmaceutics.info The process involves a systematic optimization of several key parameters to achieve efficient separation, high sensitivity, and reliable quantification. obrnutafaza.hr

Core Principles of GC Method Development:

The primary goal is to achieve baseline separation of the analyte of interest from other matrix components in the shortest possible analysis time. sepscience.comsrce.hr Key considerations include:

Column Selection: The choice of the GC column, including its stationary phase, length, internal diameter, and film thickness, is critical. For alkylglycerols, a non-polar or medium-polarity column is often preferred. For instance, a DB-1 or similar fused silica (B1680970) capillary column is commonly used for the analysis of related compounds like ethylhexylglycerin. asiapharmaceutics.infoijrps.com The dimensions of the column are selected based on the complexity of the sample and the desired resolution. obrnutafaza.hr

Temperature Programming: A temperature gradient is typically employed to ensure the efficient elution of compounds with varying boiling points. asiapharmaceutics.info The initial oven temperature, ramp rate, and final temperature are optimized to achieve good peak shape and resolution. sepscience.comsrce.hr

Carrier Gas and Flow Rate: Nitrogen or helium is commonly used as the carrier gas. asiapharmaceutics.info The flow rate is optimized to ensure optimal column efficiency and analysis time. sepscience.com

Injector and Detector Parameters: The injector temperature is set to ensure complete volatilization of the sample without causing thermal degradation. ijrps.com The detector temperature is optimized for maximum sensitivity. asiapharmaceutics.info A Flame Ionization Detector (FID) is a common choice for its sensitivity to organic compounds. asiapharmaceutics.info

Optimization Strategies:

Method optimization is an iterative process aimed at refining the separation. chromatographyonline.com This can involve:

Varying Temperature Ramps: Adjusting the rate of temperature increase can significantly impact the separation of closely eluting peaks. srce.hr

Adjusting Column Flow: Fine-tuning the carrier gas flow rate can improve peak resolution and reduce analysis time. sepscience.com

Split/Splitless Injection: For trace analysis, a splitless injection is often preferred to maximize the amount of analyte reaching the column, while a split injection is used for more concentrated samples to prevent column overload. labrulez.com

The following interactive table outlines typical starting parameters for GC method development for a compound like this compound, based on methods for similar analytes. asiapharmaceutics.infoijrps.com

Hyphenated Techniques: LC-MS and GC-MS Integration

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, have become indispensable in analytical chemistry for their ability to provide both separation and identification of compounds in complex mixtures. chromatographytoday.comijarnd.comijpsjournal.com The integration of Liquid Chromatography (LC) and Gas Chromatography (GC) with Mass Spectrometry (MS) is particularly powerful. actascientific.com

GC-MS Integration:

GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of MS. ijpsjournal.com For compounds like this compound, GC-MS is a highly effective technique. protocols.io After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. ijarnd.com The use of a deuterated standard like this compound is crucial for accurate quantification, as it co-elutes with the analyte but is distinguished by its higher mass. researchgate.net Often, derivatization is required to increase the volatility of polar analytes for GC-MS analysis. protocols.ioprotocols.io

LC-MS Integration:

LC-MS is a powerful tool for analyzing non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. actascientific.com Similar to GC-MS, it combines the separation capabilities of LC with the detection power of MS. scitechnol.com In the context of analyzing alkylglycerols, LC-MS/MS (tandem mass spectrometry) provides enhanced specificity and sensitivity. nih.govresearchgate.net The use of this compound as an internal standard in LC-MS methods allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. au.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for determining the structure of molecules. thalesnano.commdpi.com It is particularly valuable in the characterization of deuterium-labeled compounds like this compound. zeochem.com

The presence of deuterium atoms in a molecule leads to distinct changes in the NMR spectrum compared to its non-deuterated analog. thalesnano.com In ¹H NMR, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the precise determination of the location and extent of deuteration. google.com

¹³C NMR spectroscopy is also a valuable tool. libretexts.org The chemical shifts of carbon atoms directly bonded to deuterium can be slightly altered, and the coupling patterns between carbon and deuterium differ from those between carbon and hydrogen. sc.edu This provides complementary information for structural confirmation. The wide range of chemical shifts in ¹³C NMR often allows for the resolution of individual carbon signals, even in complex molecules. libretexts.org

Development and Validation of Robust Analytical Assays Incorporating this compound

The development and validation of analytical assays are critical to ensure that the method is suitable for its intended purpose. researchgate.net When incorporating an internal standard like this compound, the validation process demonstrates the reliability, accuracy, and precision of the assay. srce.hr Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijrps.com

Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. researchgate.net This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard. ijrps.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. ijrps.com

Accuracy: The closeness of the measured value to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scitechnol.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijrps.com

The following interactive table summarizes the typical acceptance criteria for these validation parameters in an analytical assay.

Research Applications in Biochemical and Metabolic Pathway Elucidation

Stable Isotope Tracing for De Novo Lipid Synthesis and Turnover Pathways

Stable isotope tracing with compounds like 1-O-Hexylglycerol-d5 allows researchers to follow the journey of a molecule through various metabolic pathways. nih.gov This approach provides dynamic information about the rates of synthesis and breakdown of lipids, which cannot be obtained from static measurements of lipid concentrations. nih.gov

The d5-glycerol backbone of this compound makes it an ideal tracer for studying the Kennedy pathway, which is central to the synthesis of glycerolipids. nih.gov When introduced into a biological system, the deuterated glycerol (B35011) can be incorporated into various lipid species, including triacylglycerols and phospholipids. By using mass spectrometry to detect the presence and abundance of the deuterium (B1214612) label in different lipid molecules over time, researchers can map the flow of glycerol through the biosynthetic pathways and identify key intermediates and regulatory points.

Illustrative Data on d5-Glycerol Incorporation into Glycerolipids

Time (hours)d5-labeled Phosphatidylcholine (%)d5-labeled Triacylglycerol (%)
15.28.1
418.725.4
1245.358.9
2462.175.6

This table illustrates the hypothetical time-dependent incorporation of the d5-glycerol backbone from a tracer like this compound into major glycerolipid classes in a cell culture experiment.

Beyond its role as a glycerol backbone donor, the entire this compound molecule can be used to study the specific metabolism of alkylglycerols. These lipids are precursors to ether lipids, which play important roles in cell signaling and membrane structure. By tracking the metabolic fate of the intact this compound, researchers can investigate the enzymes and pathways involved in ether lipid synthesis and degradation in various cellular and model organism systems. This can provide insights into the physiological roles of these lipids and how their metabolism is altered in disease states.

Enzymatic Studies and Substrate Analog Research with Deuterated Glycerol Ethers

Deuterated compounds are invaluable tools for studying enzyme mechanisms and kinetics. The presence of deuterium can alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect, which can provide detailed information about the transition state of an enzymatic reaction.

This compound can be used as a substrate analog to investigate the specificity of enzymes involved in glycerolipid metabolism, such as acyltransferases and hydrolases. By comparing the kinetic parameters (Km and kcat) of an enzyme for this compound and its non-deuterated counterpart, researchers can gain insights into the enzyme's substrate binding and catalytic mechanism. nih.gov Mass spectrometry-based methods are particularly powerful for these types of analyses, allowing for sensitive and specific detection of the substrate and product. nih.gov

Example Kinetic Parameters for a Hypothetical Glycerol Ether Hydrolase

SubstrateKm (µM)Vmax (nmol/min/mg)
1-O-Hexylglycerol50120
This compound52110

This table shows a hypothetical comparison of kinetic parameters for an enzyme with its natural substrate and a deuterated analog, illustrating a potential kinetic isotope effect.

The subtle changes in molecular vibrations and bond strengths caused by deuterium substitution can be exploited to probe the interactions between an enzyme and its substrate at the active site. nih.govmdpi.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling can be used in conjunction with this compound to map the precise orientation of the substrate in the enzyme's active site and to identify key amino acid residues involved in binding and catalysis. researchgate.net This information is critical for understanding the fundamental principles of enzyme function and for the design of specific enzyme inhibitors. louisville.edu

Methodological Advancements in Lipidomics Research Enabled by this compound as a Calibrator or Tracer

The unique chemical structure of ether lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, makes their analysis particularly challenging. These lipids are often present at lower concentrations than their diacyl counterparts and can be difficult to distinguish from isobaric species using mass spectrometry alone. The introduction of this compound as an internal standard has been instrumental in addressing these challenges and advancing the field of ether lipid analysis.

Enhanced Accuracy and Precision in Quantification:

The primary role of this compound in lipidomics is to serve as an internal standard for the accurate quantification of ether lipids. nih.gov By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response. diva-portal.org The five deuterium atoms on the hexyl chain of this compound give it a distinct mass-to-charge ratio (m/z) from its endogenous, non-deuterated counterpart, allowing for its clear identification and quantification by mass spectrometry. nih.gov This, in turn, enables the precise determination of the concentration of endogenous 1-O-Hexylglycerol and other related ether lipids in the sample.

The use of a deuterated standard that is chemically identical to the analyte of interest, but mass-shifted, is considered the gold standard for quantitative mass spectrometry. nih.gov This approach minimizes the matrix effects and ionization suppression that can plague lipidomics analyses, leading to more reliable and reproducible data. diva-portal.org The validation of multiplexed and targeted lipidomics assays often relies on the inclusion of a suite of deuterated internal standards, including those for ether lipids, to ensure the accuracy of the reported concentrations across a wide range of lipid classes. nih.gov

Detailed Research Findings from Method Validation Studies:

Method validation is a critical step in the development of robust and reliable analytical methods. The use of this compound has been integral to the validation of various lipidomics platforms. In these studies, the performance of the method is assessed based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Parameter Description Typical Performance with this compound
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.> 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the method.Low ng/mL to pg/mL range
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Low ng/mL to pg/mL range
Precision (%RSD) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.< 15%
Accuracy (%Recovery) The closeness of the measured value to the true value.85-115%

This table represents typical performance characteristics observed in lipidomics method validation studies utilizing deuterated internal standards like this compound. Actual values can vary depending on the specific analytical platform and matrix.

Elucidation of Metabolic Pathways as a Tracer:

Beyond its role as a calibrator, the stable isotope label in this compound allows it to be used as a tracer to investigate the metabolic fate of ether lipids in biological systems. By introducing labeled this compound to cells or animal models, researchers can track its incorporation into downstream ether lipid species, such as plasmalogens and platelet-activating factor (PAF). plos.org

This metabolic tracing approach provides valuable information about the dynamics of ether lipid metabolism, including the rates of synthesis, degradation, and interconversion between different lipid classes. For instance, studies have utilized deuterated alkylglycerols to investigate the impact of dietary supplementation on the levels of various ether lipid species in different tissues. frontiersin.org These experiments have been crucial in understanding the complex regulation of ether lipid homeostasis and its role in various physiological and pathological processes. frontiersin.orgnih.gov

Impact on Ether Lipid Research:

The methodological advancements enabled by this compound have had a profound impact on our understanding of ether lipid biology. The ability to accurately quantify these lipids and trace their metabolic pathways has been instrumental in linking alterations in ether lipid metabolism to various diseases, including neurological disorders, cancer, and metabolic syndrome. nih.gov

For example, the precise quantification of plasmalogens, a major class of ether lipids, has been critical in studies investigating their role as endogenous antioxidants and their depletion in neurodegenerative diseases such as Alzheimer's disease. nih.gov Furthermore, the use of deuterated tracers has provided insights into the biosynthesis of PAF, a potent signaling molecule involved in inflammation and allergic responses.

Future Research Directions and Emerging Paradigms for 1 O Hexylglycerol D5

Integration with Multi-Omics Platforms for Systems-Level Understanding of Lipid Metabolism

The future of metabolic research lies in the integration of multiple "omics" disciplines to create a comprehensive, systems-level view of biological processes. Incorporating 1-O-Hexylglycerol-d5 into multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics, will provide unprecedented insight into the regulation of lipid metabolism. nih.govpurdue.edu By tracing the fate of the deuterated hexylglycerol backbone, researchers can connect changes in gene expression and protein levels to specific alterations in lipid synthesis, trafficking, and degradation pathways. frontiersin.orgmdpi.com

For instance, a multi-omics approach could be employed to study the metabolic reprogramming in diseases like cancer or non-alcoholic fatty liver disease (NAFLD). purdue.edunih.gov By administering this compound to a model system, researchers could simultaneously monitor the expression of genes involved in lipid synthesis, the abundance of key metabolic enzymes, and the incorporation of the deuterated label into various lipid species. nih.govresearchgate.net This integrated data would allow for the construction of detailed models that map the flow of metabolites through the network and identify key regulatory nodes that are perturbed in the disease state. nih.gov This approach provides a more holistic understanding than any single omics technology could achieve alone.

Table 1: Potential Multi-Omics Applications of this compound

Research AreaIntegrated Omics DataPotential Insights
Cancer Metabolism Genomics, Transcriptomics, LipidomicsIdentify genetic mutations that drive altered lipid synthesis and utilization in tumors. mdpi.comnih.gov
NAFLD Progression Proteomics, MetabolomicsElucidate how changes in protein expression impact the flux through specific lipid metabolic pathways. purdue.edunih.gov
Neurological Disorders Transcriptomics, LipidomicsInvestigate the role of ether lipid metabolism in neuronal function and disease by tracing the labeled backbone.
Immunometabolism Metabolomics, ProteomicsUnderstand how immune cells utilize and remodel lipids during an inflammatory response. nih.gov

Development of Novel Deuterated Glycerol (B35011) Ether Probes for Specific Biochemical Pathways

Building on the utility of this compound, the development of a wider array of novel deuterated glycerol ether probes will enable the targeted investigation of specific biochemical pathways. acs.org The strategic placement of deuterium (B1214612) atoms on the glycerol backbone or the alkyl chain can create probes that are selectively metabolized by certain enzymes or incorporated into particular lipid classes. acs.org This allows for a more focused interrogation of metabolic routes that may be difficult to study with uniformly labeled precursors.

For example, a probe with deuterium labels specifically on the glycerol backbone could be used to distinguish between the de novo synthesis of ether lipids and the remodeling of existing lipid pools. acs.org Similarly, probes with deuterated alkyl chains of varying lengths and saturation could be designed to probe the substrate specificity of enzymes involved in ether lipid metabolism. acs.org These specialized probes, when used in conjunction with advanced analytical techniques like high-resolution mass spectrometry, can provide highly detailed information about the dynamics of lipid metabolism. nih.govacs.org

The synthesis of these novel probes will require a combination of chemical and enzymatic methods to achieve precise isotopic labeling. acs.org The insights gained from these targeted studies will be crucial for understanding the intricate regulation of lipid metabolism and for identifying potential therapeutic targets in diseases where these pathways are dysregulated.

Advancements in Computational Modeling and Isotopic Flux Analysis Utilizing Deuterated Data

The data generated from experiments using this compound and other deuterated tracers are incredibly rich, but their full potential can only be realized through sophisticated computational modeling and isotopic flux analysis. uky.edubiorxiv.org These computational approaches are essential for translating raw isotopic enrichment data into quantitative measurements of metabolic fluxes—the rates of reactions within a metabolic network. biorxiv.orgmdpi.com

Future advancements in this area will focus on developing more comprehensive and accurate metabolic models that can incorporate data from deuterated tracers. researchgate.netbiorxiv.org This includes creating atom-resolved metabolic networks that can track the fate of each individual deuterium atom as it moves through the network. uky.edu Such models will enable a more precise determination of flux through branching pathways and will help to resolve the contributions of different metabolic routes to the synthesis of a particular lipid. nih.govnih.gov

Furthermore, the development of more powerful software tools for metabolic flux analysis (MFA) will be critical. biorxiv.orgplos.org These tools will need to be able to handle the complexity of data from stable isotope-resolved metabolomics (SIRM) experiments and to integrate data from multiple omics platforms. uky.edunih.gov Isotope-assisted metabolic flux analysis (iMFA) is a powerful approach that combines experimental data with metabolic models to generate quantitative flux maps. mdpi.com The integration of deuterated lipid data into these models will provide a more complete picture of lipid metabolism and its regulation. biorxiv.org

Table 2: Key Aspects of Computational Modeling with Deuterated Data

Computational AspectDescriptionSignificance
Atom-Resolved Networks Models that track the position of each isotope within a molecule. uky.eduEnables precise flux quantification through complex pathways.
Isotopically Non-stationary MFA Analyzes the change in isotopic labeling over time. frontiersin.orgProvides dynamic information about metabolic fluxes.
Parsimonious 13C MFA (p13CMFA) Identifies the most efficient metabolic routes consistent with the data. plos.orgOffers insights into the optimization of metabolic networks.
Integration with other Omics Combining flux data with genomic, transcriptomic, and proteomic information. nih.govCreates a systems-level understanding of metabolic regulation.

Exploration of Emerging Analytical Technologies for Stable Isotope Resolved Metabolomics

The continued development of advanced analytical technologies will be paramount for maximizing the information that can be obtained from studies using this compound. Stable isotope-resolved metabolomics (SIRM) relies on the ability to accurately measure the incorporation of stable isotopes into a wide range of metabolites. nih.govnih.gov

Emerging techniques in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of sensitivity and resolution, allowing for the detection and quantification of low-abundance lipid species and their isotopologues. researchgate.netd-nb.info For instance, techniques like chip-based nanoelectrospray mass spectrometry are enabling SIRM analysis on a small number of cells. acs.orgnih.govacs.org

In addition to MS and NMR, other analytical technologies are showing promise for the analysis of deuterated compounds. Raman microscopy, for example, can be used to visualize the distribution of deuterated lipids within single cells without the need for labels. researchgate.net This provides spatial information about lipid metabolism that is complementary to the quantitative data obtained from MS and NMR. frontiersin.org Optical photothermal infrared (O-PTIR) imaging is another label-free technique that offers high spatial resolution for studying metabolic processes in living cells. photothermal.com

The combination of these cutting-edge analytical technologies with the use of specifically designed deuterated probes like this compound will undoubtedly lead to significant breakthroughs in our understanding of lipid metabolism in health and disease. researchgate.netnih.gov

Q & A

Q. What frameworks guide ethical decision-making when studying deuterated compounds in sensitive biological systems?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo work, prioritize 3R principles (Replacement, Reduction, Refinement). Consult institutional biosafety committees (IBCs) for deuterium-specific risk assessments, especially in developmental or ecotoxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.